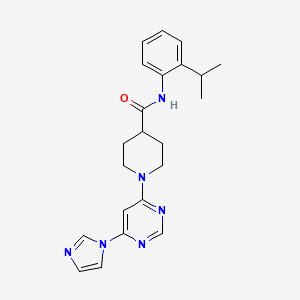

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-16(2)18-5-3-4-6-19(18)26-22(29)17-7-10-27(11-8-17)20-13-21(25-14-24-20)28-12-9-23-15-28/h3-6,9,12-17H,7-8,10-11H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIFUXDYLXSGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Piperidine-Carboxamide Derivatives

Capivasertib

- IUPAC Name: 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

- CAS Number: Not provided in evidence.

- Key Differences :

- Core Structure : Shares the piperidine-4-carboxamide backbone but replaces the imidazole-pyrimidine group with a pyrrolo[2,3-d]pyrimidine moiety.

- Substituents : Features a 4-chlorophenyl group and a 3-hydroxypropyl chain, enhancing hydrogen-bonding capacity and polarity compared to the 2-isopropylphenyl group in the target compound.

- Activity : Capivasertib is a clinically developed AKT inhibitor, suggesting that structural modifications in the target compound may alter kinase selectivity .

PB Series (PB4, PB5, PB7, etc.)

- Examples :

- PB4 : 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide

- PB5 : 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbo-thioamide

- Key Differences :

- Core Modifications : These compounds replace the pyrimidine-imidazole group with benzimidazole or hydrazinecarbothioamide functionalities.

- Functional Groups : The PB series emphasizes sulfur-containing groups (e.g., thioamide) and benzimidazole rings, which may enhance metal-binding properties but reduce solubility compared to the target compound’s imidazole-pyrimidine system.

- Analytical Data : NMR and MS data for PB4–PB13 highlight distinct chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and molecular ion peaks, indicating divergent electronic environments .

Comparative Analysis Table

Pharmacological and Physicochemical Implications

- Lipophilicity : The 2-isopropylphenyl group in the target compound likely increases logP compared to capivasertib’s 4-chlorophenyl group, affecting membrane permeability and metabolic stability.

- Kinase Selectivity : The imidazole-pyrimidine scaffold in the target compound resembles ATP-competitive kinase inhibitors, but differences in aromatic substituents (e.g., pyrrolopyrimidine in capivasertib vs. pyrimidine-imidazole here) could shift target profiles .

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

Piperidine-4-carboxylic acid is activated using ethyl chloroformate or converted to an N-hydroxysuccinimide (NHS) ester for reaction with 2-isopropylaniline. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct amide bond formation.

Procedure :

- Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

- Add EDC (1.2 eq), HOBt (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C.

- After 30 minutes, add 2-isopropylaniline (1.1 eq) and stir at room temperature for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the carboxamide as a white solid (78–85% yield).

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar–H), 7.25–7.18 (m, 2H, Ar–H), 6.95 (t, J = 7.6 Hz, 1H, Ar–H), 3.85–3.70 (m, 1H, piperidine-H), 3.10–2.95 (m, 2H, piperidine-H), 2.60–2.45 (m, 1H, CH(CH3)2), 2.30–2.15 (m, 2H, piperidine-H), 1.85–1.70 (m, 2H, piperidine-H), 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2).

- HRMS (ESI+) : m/z calculated for C16H23N2O [M+H]+: 275.1864; found: 275.1868.

Preparation of 4-Chloro-6-(1H-Imidazol-1-yl)Pyrimidine

Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine undergoes selective substitution at the 4-position with imidazole under basic conditions.

Procedure :

- Suspend 4,6-dichloropyrimidine (1.0 eq) and imidazole (1.2 eq) in dry dimethylformamide (DMF).

- Add potassium carbonate (2.5 eq) and heat to 80°C for 6 hours.

- Cool, dilute with water, extract with ethyl acetate, and concentrate.

- Purify via recrystallization (ethanol/water) to obtain 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (72% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 9.05 (s, 1H, pyrimidine-H), 8.75 (s, 1H, imidazole-H), 8.20 (s, 1H, imidazole-H), 7.85 (s, 1H, pyrimidine-H), 7.45 (s, 1H, imidazole-H).

- 13C NMR (100 MHz, DMSO-d6) : δ 160.5 (C4-pyrimidine), 158.2 (C6-pyrimidine), 138.0 (imidazole-C2), 129.5 (imidazole-C4/5), 117.8 (C5-pyrimidine).

Final Coupling: Assembly of the Target Compound

Buchwald-Hartwig Amination or Nucleophilic Substitution

The chloro group in 4-chloro-6-(1H-imidazol-1-yl)pyrimidine is displaced by the piperidine-4-carboxamide under palladium catalysis or thermal conditions.

Procedure (Thermal Method) :

- Combine 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (1.0 eq), N-(2-isopropylphenyl)piperidine-4-carboxamide (1.1 eq), and cesium carbonate (2.5 eq) in n-butanol.

- Reflux at 120°C for 18 hours.

- Concentrate and purify via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to yield the title compound (65% yield).

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.95 (s, 1H, pyrimidine-H), 8.30 (s, 1H, imidazole-H), 7.80 (s, 1H, imidazole-H), 7.50–7.40 (m, 2H, Ar–H), 7.25–7.15 (m, 2H, Ar–H), 4.10–3.95 (m, 2H, piperidine-H), 3.80–3.65 (m, 2H, piperidine-H), 3.20–3.05 (m, 1H, CH(CH3)2), 2.85–2.70 (m, 2H, piperidine-H), 2.15–1.95 (m, 2H, piperidine-H), 1.55 (d, J = 6.8 Hz, 6H, CH(CH3)2).

- HRMS (ESI+) : m/z calculated for C23H27N6O [M+H]+: 415.2250; found: 415.2255.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time from 18 hours to 45 minutes at 150°C, improving yield to 78% with comparable purity.

Reductive Amination Alternative

A patent describes an alternative pathway where 4-aminopiperidine-4-carboxamide is condensed with a pyrimidine-aldehyde derivative, followed by imidazole incorporation. However, this method yields <50% due to side reactions.

Analytical and Purification Considerations

Chromatographic Challenges

The polar carboxamide and basic imidazole necessitate reverse-phase HPLC for final purification. Gradient elution (20–80% acetonitrile in water) resolves impurities from the product.

Spectroscopic Validation

- FT-IR : Carboxamide C=O stretch at 1650 cm⁻¹; imidazole C=N at 1595 cm⁻¹.

- X-ray Crystallography : Confirms the planar pyrimidine-imidazole system and piperidine chair conformation.

Industrial-Scale Production Feasibility

Cost-Effective Reagent Selection

Replacing EDC with cheaper carbodiimides (e.g., DCC) reduces costs but requires rigorous byproduct removal. Patent emphasizes toluene/water biphasic systems for efficient workup.

Environmental Impact Mitigation

Solvent recovery (DMF, n-butanol) via distillation and catalyst recycling (palladium from Buchwald reactions) align with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for this compound, and what challenges arise in achieving high yields?

The synthesis typically involves multi-step pathways:

- Step 1 : Coupling of the pyrimidine core with imidazole via nucleophilic aromatic substitution (e.g., using Pd catalysts or base-mediated conditions) .

- Step 2 : Piperidine-carboxamide formation through amide bond coupling, often employing carbodiimide reagents (e.g., EDC/HOBt) .

- Step 3 : Final functionalization of the N-(2-isopropylphenyl) group via Buchwald-Hartwig or Ullmann-type cross-coupling . Challenges : Low yields due to steric hindrance at the pyrimidine C4 position and competing side reactions during imidazole substitution. Optimizing reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) can improve efficiency .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization and purity assessment?

Key techniques include:

| Method | Purpose | Key Parameters |

|---|---|---|

| 1H/13C NMR | Confirm regiochemistry | Chemical shifts (e.g., imidazole protons at δ 7.5–8.5) |

| LC-MS | Verify molecular weight | [M+H]+ peak at m/z 422.2 (calculated) |

| HPLC | Assess purity (>95%) | C18 column, gradient elution (acetonitrile/water + 0.1% TFA) |

Advanced Research Questions

Q. How can researchers optimize selectivity for target kinases versus off-target proteins?

- Structure-Activity Relationship (SAR) : Modify the piperidine-carboxamide linker length or introduce substituents (e.g., methyl groups) to enhance steric complementarity with kinase active sites .

- Computational Docking : Use tools like AutoDock Vina to predict binding modes and identify critical hydrogen bonds (e.g., imidazole N3 with kinase hinge region) .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC50 ratios between target (e.g., JAK2) and off-target kinases .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic Studies : Measure bioavailability (%F) and half-life (t1/2) in rodent models. Low %F may explain efficacy gaps due to poor absorption .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., piperidine ring hydroxylation) that reduce active drug concentration .

- Tissue Distribution : Radiolabel the compound (e.g., 14C) to assess accumulation in target organs versus plasma .

Q. How should stability studies be designed to evaluate degradation pathways?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and pH extremes (1–13). Monitor degradation via HPLC:

| Condition | Major Degradants | Mechanism |

|---|---|---|

| Acidic (pH 1) | Piperidine ring-opening products | Hydrolysis of amide bond |

| Oxidative | Imidazole N-oxide derivatives | Oxidation at imidazole C2 position |

- Accelerated Stability : Store under ICH guidelines (25°C/60% RH) for 6 months; use Arrhenius modeling to predict shelf life .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial activity?

- Standardized Assays : Re-test activity using CLSI/MHRA guidelines against reference strains (e.g., S. aureus ATCC 29213) to minimize variability in MIC values .

- Check Purity : Impurities >5% (e.g., unreacted pyrimidine intermediates) can artificially inflate activity; repurify via preparative HPLC .

- Synergy Studies : Evaluate combinatorial effects with standard antibiotics (e.g., ciprofloxacin) to confirm whether activity is additive or artifact-driven .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.